molecular formula C14H21NO2 B044461 tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate CAS No. 124499-20-3

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

Cat. No.: B044461
CAS No.: 124499-20-3
M. Wt: 235.32 g/mol
InChI Key: CMJIKWRJLCDJQU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . It is a derivative of phenylacetic acid and contains a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate typically involves the esterification of 4-(2-aminoethyl)phenylacetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its applications in various scientific fields further highlight its importance .

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIKWRJLCDJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563906
Record name tert-Butyl [4-(2-aminoethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-20-3
Record name tert-Butyl [4-(2-aminoethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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